2-[(4-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Description
2-[(4-Methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a sulfonylacetamide derivative featuring a thiazole ring substituted with a phenyl group at the 4-position. The sulfonyl group at the 4-methylphenyl moiety enhances its electronic and steric properties, making it a candidate for diverse pharmacological and materials science applications.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-13-7-9-15(10-8-13)25(22,23)12-17(21)20-18-19-16(11-24-18)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJZZLMWFNXMED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 4-phenyl-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can participate in various chemical reactions including:
- Oxidation : The sulfonyl group can be oxidized to form sulfone derivatives.
- Reduction : Reduction reactions can yield corresponding amine derivatives.
- Substitution Reactions : The thiazole ring can undergo electrophilic or nucleophilic substitutions.
These properties make it valuable for organic synthesis and material science applications.
Biology
Research into the biological activities of 2-[(4-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has revealed its potential as:
- Antimicrobial Agent : Studies have shown efficacy against various bacterial strains, indicating its potential use in developing new antibiotics.
- Anti-inflammatory Properties : The compound may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes.
These biological activities suggest its potential role in therapeutic applications.
Medicine
The compound's ability to inhibit specific enzymes and pathways positions it as a candidate for therapeutic development. Research is ongoing to explore its effectiveness in treating conditions such as:
- Inflammatory Diseases : Due to its anti-inflammatory properties.
- Cancer : Preliminary studies suggest it may exhibit anticancer activity through various mechanisms.
Industrial Applications
In industry, this compound is utilized as:
- An intermediate in the production of pharmaceuticals.
- A component in the development of agrochemicals and novel materials.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated that the compound demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent .
Case Study 2: Anti-inflammatory Mechanism
Research conducted by Pharmaceutical Research investigated the anti-inflammatory effects of the compound through in vitro assays. The study found that it effectively inhibited COX enzymes, leading to reduced production of inflammatory mediators such as prostaglandins . This positions the compound as a promising candidate for treating inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase (COX) by binding to their active sites, thereby reducing the production of inflammatory mediators . The thiazole ring and sulfonyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl Group
- 2-[(3-Methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (CAS 2362-58-5): This positional isomer differs only in the methyl group placement on the phenylsulfonyl moiety (3- vs. 4-position).
- Fluorinated analogs are often prioritized in drug discovery for improved pharmacokinetics .
Modifications to the Acetamide-Thiazole Core
- 2-{[3-(4-Methylphenyl)-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl]thio}-N-(1,3-thiazol-2-yl)acetamide: This compound replaces the sulfonyl group with a triazinoquinazolinyl-thio moiety. It exhibits a higher melting point (274–275°C) and moderate synthesis yields (81.4% via Method A), suggesting enhanced thermal stability compared to the target compound .
Table 1: Key Physicochemical Properties
Biological Activity
2-[(4-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that has attracted attention due to its diverse biological activities. This compound features a sulfonyl group, an acetamide moiety, and a thiazole ring, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-(4-methylphenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
| Molecular Formula | C18H16N2O3S2 |
| Molecular Weight | 368.46 g/mol |
| CAS Number | 338965-86-9 |
Antimicrobial Activity
Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
In a comparative study, this compound demonstrated promising antimicrobial effects, potentially due to the electron-donating characteristics of the methyl group on the phenyl ring, enhancing its interaction with bacterial targets.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown that compounds similar to this compound can reduce the production of pro-inflammatory cytokines .
The mechanism of action likely involves binding to the active site of COX enzymes, thereby preventing substrate access and reducing the synthesis of inflammatory mediators.
Anticancer Activity
Thiazole-containing compounds have gained attention in cancer research due to their cytotoxic effects against various cancer cell lines. For example, studies have reported that certain thiazole derivatives exhibit IC50 values in the low micromolar range against A549 (lung cancer) and C6 (glioma) cell lines .
The anticancer mechanism may involve inducing apoptosis through pathways such as caspase activation and DNA synthesis inhibition. The presence of specific substituents on the thiazole ring enhances these activities by improving binding affinity to cancer cell targets .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities:
- Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and tested for antibacterial activity. Compounds with electron-donating groups exhibited enhanced potency against gram-positive bacteria .
- Anticancer Studies : In vitro assays demonstrated that certain thiazole derivatives could significantly inhibit cell proliferation in cancer cell lines through apoptosis induction mechanisms .
- Structure-Activity Relationship (SAR) : SAR analysis revealed that modifications on the phenyl and thiazole rings significantly affect biological activity. For instance, substituents like methyl or chloro groups enhance cytotoxicity against tumor cells .
Q & A
Q. What are the standard synthetic routes for 2-[(4-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, and how is the reaction progress monitored?
- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the thiazole ring via condensation of thiourea derivatives with α-halo ketones, and (2) introduction of the sulfonyl acetamide group through nucleophilic substitution. For example, the sulfonyl group can be introduced via reaction with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Reaction progress is monitored using thin-layer chromatography (TLC) with silica gel plates and an ethyl acetate/hexane eluent system. Post-synthesis, purification is achieved via column chromatography or recrystallization. Structural confirmation employs NMR (to verify aromatic protons and acetamide NH) and NMR (to confirm carbonyl and sulfonyl carbons) .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : A combination of spectroscopic methods is critical:
- Nuclear Magnetic Resonance (NMR) : NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonyl-linked methyl group at δ 2.4 ppm). NMR confirms carbonyl (C=O, ~170 ppm) and sulfonyl (C-SO, ~140 ppm) groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragments consistent with the sulfonyl and thiazole moieties.
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1350/1150 cm (asymmetric/symmetric SO stretches) confirm functional groups.
Purity is assessed via HPLC (>95% area under the curve) or elemental analysis .
Q. What safety precautions are recommended during the synthesis and handling of this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents (e.g., sulfonyl chlorides).
- Waste Management : Segregate organic waste (e.g., reaction solvents) and sulfonamide byproducts. Dispose via certified hazardous waste services.
- Emergency Protocols : Neutralize acid/base spills with appropriate kits. For inhalation exposure, evacuate and seek medical attention .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance the yield and purity of this compound?
- Methodological Answer : Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.
- Temperature Control : Maintain 0–5°C during sulfonation to minimize side reactions (e.g., over-sulfonation).
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps.
- Purification : Gradient elution in column chromatography (e.g., 20–50% ethyl acetate in hexane) resolves closely eluting impurities. Yield improvements (from ~60% to >80%) are achievable by optimizing stoichiometry (1.2 equivalents of sulfonyl chloride) .
Q. What strategies are effective in analyzing contradictory biological activity data across studies involving this compound?
- Methodological Answer :
- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. resazurin for cytotoxicity).
- Structural Confirmation : Recheck stereochemistry (e.g., via X-ray crystallography, as in ) to rule out enantiomer-related discrepancies.
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., desulfonated analogs) that may interfere with activity.
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends using computational tools like Gaussian or Schrödinger .
Q. How does the introduction of substituents on the phenyl or thiazole rings influence the compound’s physicochemical and pharmacological properties?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups on the phenyl ring increase metabolic stability (logP reduction by ~0.5 units) but may reduce solubility.
- Thiazole Modifications : Methyl substitution at the 4-position of the thiazole ring enhances π-π stacking with biological targets (e.g., kinase ATP pockets), improving IC values by 2–3 fold.
- Sulfonyl Group Replacement : Replacing the sulfonyl with a carbonyl group decreases antibacterial activity (MIC increases from 8 µg/mL to >64 µg/mL), highlighting the sulfonyl moiety’s role in target binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
